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molecular formula C13H19ClO B1600564 2-(Chloromethoxy)-1,3-diisopropylbenzene CAS No. 258516-82-4

2-(Chloromethoxy)-1,3-diisopropylbenzene

Cat. No. B1600564
M. Wt: 226.74 g/mol
InChI Key: XYMTUFXXCMZHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534776B2

Procedure details

A four-necked 500 mL round bottom flask was equipped with a mechanical stirrer, nitrogen inlet, condenser and thermometer. It was charged with 17.8 grams (0.10 moles) of 2,6-diisopropylphenol, 200 mL of THF, 8.0 grams (0.20 mole) of sodium hydroxide pellets, and 387 grams (3.0 moles, 194 mL) of bromochloromethane. The reaction mixture was heated to 64° C. and held for 2-3 hours until no more 2,6-diisopropylphenol was present as measured by GC. After cooling to 25° C., the suspension was filtered and the filter cake was washed with THF. The THF was removed by rotary evaporation and the resultant oil was distilled under vacuum (0-1 torr, b.p.=80° C.) to give 16.9 grams (0.074 moles, 75% yield) of O-chloromethyl 2,6-diisopropyl phenol.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
194 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].[OH-].[Na+].Br[CH2:17][Cl:18]>C1COCC1>[Cl:18][CH2:17][O:13][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:10]([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
194 mL
Type
reactant
Smiles
BrCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked 500 mL round bottom flask was equipped with a mechanical stirrer, nitrogen inlet, condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with THF
CUSTOM
Type
CUSTOM
Details
The THF was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
the resultant oil was distilled under vacuum (0-1 torr, b.p.=80° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCOC1=C(C=CC=C1C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.074 mol
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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